Product packaging for Isopropylmalonic acid(Cat. No.:CAS No. 601-79-6)

Isopropylmalonic acid

Cat. No.: B1293513
CAS No.: 601-79-6
M. Wt: 146.14 g/mol
InChI Key: DQEUFPARIOFOAI-UHFFFAOYSA-N
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Description

Contextualizing Isopropylmalonic Acid within Organic Chemistry Research

In the realm of organic chemistry, this compound and its derivatives serve as valuable intermediates and building blocks for the synthesis of more complex molecules. smolecule.com The presence of two carboxylic acid groups and reactive α-hydrogens makes it a versatile precursor. chembk.com For instance, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. chembk.com

Research has demonstrated its utility in various chemical reactions, including:

Esterification: The carboxylic acid groups can react with alcohols to form esters. ontosight.ai

Decarboxylation: Like other malonic acids, it can undergo decarboxylation, typically upon heating, to yield a substituted acetic acid.

Synthesis of Heterocycles: Its derivatives are used to create heterocyclic compounds.

One notable application is in the synthesis of apronal, where this compound diester is a starting material. google.com The process involves the generation of allylisopropyl malonic acid, which is then converted to the final product. google.com Furthermore, the supramolecular structure of this compound, characterized by strong hydrogen bonds, has been a subject of study to understand its crystal packing and intermolecular interactions. researchgate.net

Significance of this compound in Biochemical Systems

This compound and its isomers are key intermediates in the biosynthesis of leucine (B10760876), an essential amino acid. wikipedia.org Specifically, 2-isopropylmalic acid and 3-isopropylmalic acid are central to this pathway. wikipedia.org The biosynthesis of leucine begins with the condensation of 3-methyl-2-oxobutanoate (B1236294) and acetyl-CoA, catalyzed by 2-isopropylmalate synthase, to form 2-isopropylmalate.

The interconversion between 2-isopropylmalate and 3-isopropylmalate is facilitated by the enzyme 3-isopropylmalate dehydratase. wikipedia.orgontosight.ai This isomerization is a critical step in the pathway. ontosight.ai The enzyme catalyzes the dehydration of 3-isopropylmalate to 2-isopropylmaleate, followed by hydration to form 2-isopropylmalate. ontosight.aiontosight.aimicrobialtec.com These enzymatic reactions are vital for the production of leucine, which is essential for protein synthesis and other cellular functions. ontosight.ai

Table 1: Key Enzymes and Reactions in the Leucine Biosynthesis Pathway Involving this compound Isomers

Enzyme Reaction Substrate(s) Product(s)
2-isopropylmalate synthase Condensation 3-methyl-2-oxobutanoate, Acetyl-CoA 2-isopropylmalate, Coenzyme A
3-isopropylmalate dehydratase Isomerization (via dehydration/hydration) 2-isopropylmalate 3-isopropylmalate (via 2-isopropylmaleate)
3-isopropylmalate dehydrogenase Oxidation 3-isopropylmalate Isopropyl-3-oxosuccinate

Historical Overview of this compound Research

Early research into this compound and its isomers was closely tied to the elucidation of the leucine biosynthetic pathway. Studies dating back to the 1960s focused on the enzymatic isomerization of what were then referred to as β-carboxy-β-hydroxyisocaproate and α-hydroxy-β-carboxyisocaproate, which correspond to the isomers of isopropylmalic acid. wikipedia.org These foundational studies helped to establish the sequence of reactions and the enzymes involved in leucine synthesis. wikipedia.org

Further research in the following decades provided more detailed insights into the stereochemistry of these reactions. For example, a 1973 study determined the absolute configuration of α-isopropylmalate and the mechanism of its conversion to β-isopropylmalate. wikipedia.org More recent research has explored the role of this compound derivatives in other biological contexts, such as the reduction of aluminum toxicity in yeast. ymdb.caymdb.ca

Current Research Landscape and Future Directions for this compound

Current research continues to explore the diverse applications of this compound and its derivatives. In organic synthesis, there is ongoing interest in developing more efficient and environmentally friendly synthetic methods. ontosight.ai The use of malonic acid derivatives in green chemistry is an area of active investigation. ontosight.ai

In the field of materials science, malonic acid derivatives, including this compound, have been investigated as coadsorbents in dye-sensitized solar cells to improve their photovoltaic performance. researchgate.net Studies on the supramolecular chemistry of this compound are providing a deeper understanding of its solid-state properties, which could have implications for crystal engineering. researchgate.net

Future research is likely to focus on:

Pharmaceutical Applications: Exploring the potential of this compound derivatives as precursors for new bioactive compounds. ontosight.ai

Biocatalysis: Investigating the use of enzymes for the synthesis of chiral this compound derivatives.

Metabolic Engineering: Manipulating the leucine biosynthesis pathway in microorganisms for the production of valuable chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1293513 Isopropylmalonic acid CAS No. 601-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpropanedioic acid
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InChI

InChI=1S/C6H10O4/c1-3(2)4(5(7)8)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
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InChI Key

DQEUFPARIOFOAI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O4
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DSSTOX Substance ID

DTXSID80208845
Record name Isopropylmalonic acid
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Molecular Weight

146.14 g/mol
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CAS No.

601-79-6
Record name 2-(1-Methylethyl)propanedioic acid
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Record name Isopropylmalonic acid
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Synthetic Methodologies and Reaction Mechanisms

Established Chemical Synthesis Routes for Isopropylmalonic Acid

The classical approach to synthesizing this compound is a multi-step process beginning with a malonic ester derivative, typically diethyl malonate. This pathway involves the introduction of the isopropyl group via alkylation, followed by conversion of the ester functionalities to carboxylic acids.

The term "esterification" in this context primarily refers to the formation of the malonic ester derivative that serves as the precursor to the final acid. While direct esterification of this compound is possible, the more common synthetic strategy involves alkylating a pre-existing malonic ester.

A cornerstone of malonic ester synthesis is the alkylation of diethyl malonate to introduce the desired alkyl substituent. libretexts.org This process begins with the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups). The hydrogens on this methylene (B1212753) group are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting conjugate base. libretexts.orgucalgary.ca

A strong base, such as sodium ethoxide, is typically used to quantitatively remove an α-hydrogen, forming a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and readily participates in a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. libretexts.org For the synthesis of diethyl isopropylmalonate, an isopropyl halide like 2-bromopropane (B125204) or 2-iodopropane (B156323) is used.

The reaction proceeds as follows:

Deprotonation: Diethyl malonate reacts with sodium ethoxide to form the diethyl malonate enolate.

Nucleophilic Attack: The enolate anion attacks the isopropyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.

However, the use of a secondary halide like 2-bromopropane introduces challenges. SN2 reactions are sensitive to steric hindrance, and secondary halides react more slowly than primary halides. libretexts.org Furthermore, a competing E2 elimination reaction can occur, where the ethoxide base abstracts a proton from the isopropyl halide, leading to the formation of propene as an undesirable byproduct. libretexts.orgscribd.com

Reaction Conditions for Alkylation of Diethyl Malonate
ParameterDescriptionTypical Reagents/ConditionsReference
Starting EsterDiethyl propanedioate (Diethyl malonate)Commercially available ucalgary.ca
BaseUsed to form the nucleophilic enolateSodium ethoxide (NaOEt) in ethanol libretexts.org
Alkylating AgentSource of the isopropyl group2-bromopropane, 2-iodopropane chemicalbook.com
SolventTypically the conjugate acid of the base usedEthanol libretexts.org
Potential Side ReactionElimination reaction with secondary halidesE2 Elimination forming propene libretexts.orgscribd.com

While the alkylation route is common, this compound itself can be converted into its corresponding esters through Fischer esterification. This reaction involves treating the dicarboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of a carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: Water is eliminated, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester.

Commonly used acid catalysts for this process are sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Common Catalysts for Fischer Esterification
CatalystFormulaTypeReference
Sulfuric AcidH₂SO₄Brønsted Acid google.com
p-Toluenesulfonic AcidTsOHBrønsted Acid masterorganicchemistry.com
Hydrochloric AcidHClBrønsted Acid google.com
Chlorosulfonic AcidClSO₃HBrønsted Acid google.com

Once diethyl isopropylmalonate has been synthesized, the final step is the conversion of the diester into this compound. This is achieved through hydrolysis of the two ester groups, followed by a decarboxylation step if the goal were a monosubstituted acetic acid. libretexts.org To obtain this compound itself, the decarboxylation step is avoided.

The hydrolysis involves cleaving the ester linkages to yield the corresponding dicarboxylic acid. This transformation can be catalyzed by either acid or base. google.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process is irreversible as the final carboxylate ion is deprotonated by the base. An acidic workup is then required to protonate the carboxylate and obtain the final dicarboxylic acid.

If the substituted malonic acid is heated, it readily undergoes decarboxylation (loss of CO₂). libretexts.org This reaction is characteristic of β-dicarboxylic acids and proceeds through a cyclic, six-membered transition state to yield an enol, which then tautomerizes to the final carboxylic acid product. libretexts.orgstackexchange.com However, for the isolation of this compound, these harsh heating conditions are omitted after hydrolysis.

Maximizing the yield and purity of this compound requires careful control of reaction parameters to favor the desired reactions and minimize side products.

Key optimization strategies include:

Reactant Ratios: The molar ratios of the malonic ester, base, and alkylating agent are critical. For instance, in the synthesis of 2-methyl-2-sec-butyl malonate, the ratio of diethyl methylmalonate to the base and the alkylating agent was a key factor investigated for optimizing yield. spkx.net.cn

Temperature Control: Reaction temperature significantly influences reaction rates. Lower temperatures can sometimes suppress side reactions like E2 elimination during alkylation, while higher temperatures are needed for hydrolysis. A study on the esterification of acetic acid with isopropyl alcohol showed that temperature affected the reaction rate and final conversion. nih.gov

Catalyst Loading: In catalyzed reactions like esterification, the amount of catalyst can impact the reaction rate. Studies have shown that increasing catalyst loading can increase the reaction rate up to a saturation point. nih.gov

Reaction Time: Optimizing the duration of the reaction ensures maximum conversion without promoting the degradation of products. spkx.net.cn

Phase-Transfer Catalysis (PTC): To improve the efficiency of alkylation, phase-transfer catalysts can be employed. These catalysts facilitate the transfer of the enolate from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. scribd.com

Microwave-Assisted Synthesis: Combining phase-transfer catalysis with microwave radiation has been shown to accelerate alkylation reactions and, in some cases, improve selectivity for monoalkylation over dialkylation. researchgate.net

Response Surface Methodology (RSM) is a statistical approach used to systematically optimize multiple variables simultaneously, such as temperature, reactant ratios, and reaction time, to achieve the highest possible yield. spkx.net.cnijert.org

Parameters for Synthesis Optimization
ParameterVariableImpactReference
StoichiometryMolar ratio of reactants (ester, base, halide)Affects conversion and selectivity (mono- vs. di-alkylation) spkx.net.cn
TemperatureReaction temperature (°C or K)Influences reaction kinetics and the prevalence of side reactions spkx.net.cnnih.gov
CatalysisType and amount of catalystDetermines reaction rate and efficiency nih.gov
TimeDuration of the reactionImpacts the extent of reaction and potential for product degradation spkx.net.cn

Esterification Pathways for this compound Derivatives

Enzymatic Synthesis of this compound

In biological systems, analogs of this compound are synthesized enzymatically as intermediates in metabolic pathways. Notably, 2-isopropylmalic acid is a key intermediate in the biosynthesis of the essential amino acid leucine (B10760876). nih.gov

This biochemical pathway begins with the condensation of 3-methyl-2-oxobutanoate (B1236294) and acetyl-CoA. This reaction is catalyzed by the enzyme 2-isopropylmalate synthase . The resulting 2-isopropylmalate is then isomerized to 3-isopropylmalate by the enzyme 3-isopropylmalate dehydratase. While this pathway produces isopropylmalic acid rather than this compound, it exemplifies a highly specific and efficient enzymatic route for constructing a similar carbon skeleton.

The use of isolated enzymes, such as lipases, for organic synthesis is also a growing field. Lipases are commonly used to catalyze esterification and transesterification reactions under mild conditions, offering a green alternative to traditional chemical methods. colab.wsmdpi.com Such biocatalytic approaches could potentially be adapted for the synthesis of this compound or its esters, although specific enzymes for the direct synthesis of this compound are not as commonly cited as those for its biological analog, isopropylmalic acid.

Role of Isopropylmalate Synthase (IPMS) in this compound Production

Isopropylmalate synthase (IPMS), officially classified under EC 2.3.3.13, is the enzyme that initiates the dedicated pathway for L-leucine biosynthesis. Found in a variety of organisms including bacteria, fungi, plants, and some archaea, IPMS catalyzes the first irreversible and committed step in this essential metabolic route.

The reaction is a Claisen-type condensation involving the substrates acetyl-coenzyme A (acetyl-CoA) and 3-methyl-2-oxobutanoate, which is also known as α-ketoisovalerate. In this process, IPMS facilitates the transfer of an acetyl group from acetyl-CoA to α-ketoisovalerate. The subsequent hydrolysis of the α-isopropylmalyl-CoA intermediate yields the final products: (2S)-2-isopropylmalate (the biologically active form of this compound) and coenzyme A (CoA).

For its catalytic activity, IPMS from Mycobacterium tuberculosis has been shown to require the presence of both a divalent metal ion, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most effective, and a monovalent cation, for which potassium (K⁺) is the best activator. The activity of this crucial enzyme is regulated by feedback inhibition; the end product of the pathway, L-leucine, can bind to the enzyme and reduce its activity, thereby controlling the metabolic flux.

Table 1: Overview of the Isopropylmalate Synthase (IPMS) Reaction
ParameterDescriptionReferences
Enzyme NameIsopropylmalate Synthase (IPMS); α-Isopropylmalate Synthase
EC Number2.3.3.13
Reaction TypeClaisen-type condensation
SubstratesAcetyl-CoA, 3-methyl-2-oxobutanoate (α-ketoisovalerate), H₂O
Products(2S)-2-isopropylmalate, Coenzyme A (CoA)
CofactorsDivalent cation (e.g., Mg²⁺, Mn²⁺), Monovalent cation (e.g., K⁺)
RegulationFeedback inhibition by L-leucine

Isopropylmalate Dehydratase and Isomerization Pathways

Following its synthesis, 2-isopropylmalate undergoes an isomerization reaction to form 3-isopropylmalate, which is the next step in the L-leucine biosynthetic pathway. This conversion is catalyzed by the enzyme isopropylmalate isomerase (IPMI), also known as 3-isopropylmalate dehydratase (EC 4.2.1.33).

This enzyme facilitates a reversible isomerization through a dehydration-hydration mechanism. It first removes a water molecule from 2-isopropylmalate to form the intermediate compound 2-isopropylmaleate. Subsequently, the enzyme adds a water molecule back to this intermediate, but in a different position, to yield (2R,3S)-3-isopropylmalate. This catalytic process is dependent on an iron-sulfur cluster, specifically a [4Fe-4S] cluster, which is essential for its function.

Microbial Fermentation Approaches for this compound

Microbial fermentation represents a potent strategy for the bio-based production of various organic acids and amino acids. While industrial fermentation is not typically geared towards the specific isolation of this compound, the principles are well-established through the extensive research into L-leucine overproduction.

Metabolic engineering of industrial microorganisms like Corynebacterium glutamicum and Escherichia coli is a common approach to enhance the output of desired biochemicals. Key strategies involve genetic modifications to the enzymes within the target biosynthetic pathway. For instance, to increase the flux of carbon towards L-leucine, and consequently through the intermediate this compound, the leuA gene encoding IPMS can be overexpressed. A critical aspect of this engineering is the modification of IPMS to make it resistant to the natural feedback inhibition by L-leucine, which prevents the pathway from shutting down even when L-leucine concentrations are high.

Theoretically, these metabolic engineering techniques could be adapted to cause the accumulation of this compound. By enhancing the activity of IPMS while simultaneously deleting or inhibiting the subsequent enzyme, isopropylmalate dehydratase, the metabolic pathway would be blocked, leading to the buildup and potential secretion of this compound.

Comparative Analysis of Enzymatic and Chemical Synthesis Methodologies

The synthesis of organic compounds like this compound can be approached through either enzymatic or traditional chemical methods, each with distinct characteristics.

Chemical synthesis , in contrast, provides versatility but often requires more rigorous conditions, such as high temperatures and the use of non-aqueous solvents. A standard chemical route to prepare substituted malonic acids involves the alkylation of a malonate diester, followed by the hydrolysis (saponification) of one or both ester groups. While effective, this process can be less specific and may generate significant chemical waste, leading to a higher environmental factor (E-factor) compared to its enzymatic counterpart.

Table 2: Comparison of Synthesis Methodologies
FeatureEnzymatic SynthesisChemical SynthesisReferences
SpecificityHigh (often stereospecific)Lower (can produce multiple isomers)
Reaction ConditionsMild (ambient temp/pressure, aqueous)Often harsh (high temp, organic solvents)
Process ComplexityFewer steps (no protecting groups needed)More steps (may require protection/deprotection)
Environmental ImpactGenerally lower (less waste, "green")Generally higher (more waste, higher E-factor)

Reaction Mechanisms Involving this compound

This compound, as a dicarboxylic acid, can undergo various chemical transformations, including oxidation and reduction, which target its carboxyl functional groups.

Oxidation Reactions of this compound

The biological oxidation relevant to the leucine pathway occurs on the isomer, 3-isopropylmalate. This reaction is an oxidative decarboxylation catalyzed by 3-isopropylmalate dehydrogenase (IPMDH), converting the substrate into 4-methyl-2-oxovalerate.

In a non-biological context, substituted malonic acids can be oxidized using various chemical reagents. For example, manganese(III) acetate (B1210297) is known to oxidize malonic acid derivatives, generating radical intermediates that can participate in subsequent C-C bond-forming reactions. Another modern approach involves photoredox catalysis, which can be employed for the direct double decarboxylation of malonic acid derivatives. This method uses light energy to initiate an oxidation process that leads to the sequential loss of both carboxyl groups as carbon dioxide.

Reduction Reactions of this compound

The reduction of the carboxylic acid groups in this compound typically yields primary alcohols. This transformation requires potent reducing agents due to the relative stability of the carboxyl functional group.

The most commonly used and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). It is strong enough to reduce both carboxylic acid groups of this compound to their corresponding primary alcohols, resulting in the formation of a diol. Another powerful reducing agent capable of this conversion is diborane (B8814927) (BH₃). In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Table 3: Common Reducing Agents for Carboxylic Acids
Reducing AgentAbbreviationEffectiveness on Carboxylic AcidsReferences
Lithium Aluminum HydrideLiAlH₄High (Strongly reduces to alcohols)
DiboraneBH₃High (Reduces to alcohols)
Sodium BorohydrideNaBH₄Low (Generally ineffective)

Referenced Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
(2R,3S)-3-isopropylmalate
(2S)-2-isopropylmalate
3-isopropylmalate
3-methyl-2-oxobutanoate
4-methyl-2-oxovalerate
Acetyl-coenzyme A (acetyl-CoA)
Carbon dioxide
Coenzyme A (CoA)
Diborane
This compound
L-leucine
Lithium aluminum hydride
Magnesium
Manganese
Manganese(III) acetate
Potassium
Sodium borohydride
α-ketoisovalerate

Substitution Reactions of this compound

Substitution reactions at the α-carbon of this compound and its esters are fundamental to its utility in synthesis, enabling the introduction of a wide array of functional groups. These reactions typically proceed via the formation of an enolate intermediate.

One of the most common substitution reactions is alkylation . The malonic ester synthesis, a classic method for preparing substituted acetic acids, can be adapted to synthesize derivatives of this compound. nih.govlongdom.org The process begins with the deprotonation of an this compound ester, such as diethyl isopropylmalonate, using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a typical S\textsubscript{N}2 reaction to form a new carbon-carbon bond at the α-position. longdom.org The choice of base is crucial to prevent side reactions like saponification; for ethyl esters, sodium ethoxide is commonly used to avoid transesterification. longdom.org The steric hindrance from the isopropyl group may influence the reaction conditions required for efficient alkylation.

Another important class of substitution reactions is halogenation . While specific studies on the halogenation of this compound are not abundant, the principles of halogenating malonic acid can be applied. The reaction of malonic acid with halogens such as iodine and bromine in an aqueous solution is understood to proceed through a rate-limiting reaction between the halogen and the enol form of the malonic acid. ias.ac.in This suggests that the enol or enolate of this compound would be the key intermediate in its halogenation. The reaction can be catalyzed by acids or bases, which facilitate the enolization process.

The general scheme for the alkylation of a dialkyl isopropylmalonate can be represented as follows:

Table 1: Examples of Alkylation Reactions of Malonic Esters

Starting Material Base Alkylating Agent Product Reference
Diethyl malonate Sodium ethoxide Ethyl iodide Diethyl ethylmalonate longdom.org
Diethyl malonate Sodium ethoxide Benzyl chloride Diethyl benzylmalonate nih.gov
Isopropylmalonic ester Sodium triphenylmethide Alkyl halide Alkylated isopropylmalonic ester researchgate.net

Decarboxylation Mechanisms

Like other β-dicarboxylic acids, this compound readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield isovaleric acid. This reaction is a cornerstone of the malonic ester synthesis. acs.org

The mechanism of decarboxylation for malonic acids and other β-keto acids proceeds through a cyclic, six-membered transition state. ias.ac.in In this concerted pericyclic reaction, the carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydrogen of the other carboxyl group. This arrangement facilitates the cleavage of a carbon-carbon bond and the formation of an enol intermediate with the simultaneous release of carbon dioxide. The enol then rapidly tautomerizes to the more stable carboxylic acid product.

The presence of the isopropyl group on the α-carbon does not fundamentally alter this mechanism. However, substituents on the malonic acid can influence the rate of decarboxylation. For instance, the presence of electron-withdrawing groups can facilitate the reaction. nih.gov

The general mechanism for the decarboxylation of a substituted malonic acid is illustrated below:

Table 2: Factors Influencing Decarboxylation of Malonic Acid Derivatives

Factor Effect on Decarboxylation Rate Reference
Heating Increases rate ias.ac.in
Electron-withdrawing groups at α-position Generally increases rate nih.gov
Solvent polarity Can influence rate, but the cyclic mechanism reduces the effect ias.ac.in
Acidic pH Can promote decarboxylation, especially in certain structures nih.gov

When the α-carbon of a substituted this compound derivative is a stereocenter, the decarboxylation can proceed with stereoselectivity, leading to an enantiomerically enriched product. Achieving high stereoselectivity often requires the use of enzymes or chiral catalysts.

Enzymatic methods have proven highly effective for the enantioselective decarboxylation of disubstituted malonic acids. Arylmalonate decarboxylase (AMDase), for example, catalyzes the enantioselective decarboxylative protonation of a variety of disubstituted malonic acids to produce optically active carboxylic acids. researchgate.net While much of the research has focused on aryl- or alkenyl-substituted malonates, the principles can be extended to alkyl-substituted derivatives. The enzyme provides a chiral environment that dictates the facial selectivity of protonation of the enolate intermediate formed upon decarboxylation. nih.gov

Chemo-catalytic methods, often employing chiral organocatalysts, have also been developed for the enantioselective decarboxylative protonation of malonic acid derivatives. acs.org These catalysts can create a chiral environment that directs the approach of the proton source to one face of the enolate intermediate. The use of chiral auxiliaries temporarily attached to the malonic acid derivative is another strategy to induce diastereoselectivity in the decarboxylation step. masterorganicchemistry.com

Table 3: Approaches to Stereoselective Decarboxylation

Method Key Principle Example Catalyst/Auxiliary Reference
Enzymatic Decarboxylation Enzyme's chiral active site controls protonation Arylmalonate Decarboxylase (AMDase) researchgate.net
Organocatalysis Chiral catalyst creates a chiral environment Chiral 1,2-trans-diaminocyclohexane-based N-sulfonamide acs.org
Chiral Auxiliaries Auxiliary directs the stereochemical outcome Oxazolidinones, Camphorsultam masterorganicchemistry.com

Michael Addition Reactions of Isopropylmalonate Esters

The enolate generated from isopropylmalonate esters can act as a nucleophile in Michael addition reactions, also known as conjugate additions. This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, nitrile, or nitro compound (a Michael acceptor). ua.es

The reaction is typically catalyzed by a base, which deprotonates the isopropylmalonate ester to form the nucleophilic enolate. The steric hindrance of the isopropyl group in diethyl isopropylmalonate may necessitate the use of stronger reaction conditions or specific catalysts compared to less substituted malonates like diethyl malonate. The product of the Michael addition is a 1,5-dicarbonyl compound (or a related structure), which can be a versatile intermediate for further synthetic transformations.

Enantioselective Michael additions of malonates have been extensively studied, employing a variety of chiral catalysts, including organocatalysts and metal complexes. nih.govlongdom.orgnih.gov These catalysts can control the stereochemical outcome of the reaction, leading to the formation of chiral products with high enantiomeric excess. While many studies focus on diethyl or dimethyl malonate, the principles of asymmetric catalysis are applicable to isopropylmalonate esters, although the bulkier isopropyl group might influence the efficiency and selectivity of the catalyst.

Table 4: Catalysts for Enantioselective Michael Addition of Malonates

Catalyst Type Example Michael Acceptor Reference
Chiral Phase Transfer Catalyst Derived from proline and mandelic acid Benzalacetophenone ias.ac.in
Organocatalyst 1,2-Diphenylethanediamine Cinnamones and chalcones nih.gov
Metal Complex Nickel-Sparteine Complex Chalcones longdom.org
Bifunctional Organocatalyst Chiral 2-Aminobenzimidazoles β-Nitrostyrene

Biochemical Pathways and Metabolic Roles

Isopropylmalonic Acid in Leucine (B10760876) Biosynthesis

The biosynthesis of leucine is a highly conserved pathway in bacteria, archaea, fungi, and plants. nih.gov This multi-step process converts α-ketoisovalerate, the immediate precursor of valine, into leucine. nih.gov this compound isomers are central to this pathway.

The leucine biosynthesis pathway begins with the condensation of 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate) and acetyl-CoA to form 2-isopropylmalate (an isomer of this compound). nih.gov This initial product then undergoes a series of transformations. It is first isomerized to 3-isopropylmalate, which is then subjected to oxidative decarboxylation to produce 4-methyl-2-oxopentanoate (B1228126) (α-ketoisocaproate). youtube.com A final transamination step converts α-ketoisocaproate into L-leucine. youtube.com This sequence firmly establishes the isomers of this compound as indispensable intermediates in leucine synthesis.

Two key enzymes, Isopropylmalate Synthase and Isopropylmalate Dehydrogenase, catalyze the entry and exit steps for the isopropylmalate intermediates in the pathway.

α-Isopropylmalate Synthase (IPMS): This enzyme (EC 2.3.3.13) catalyzes the first committed step in leucine biosynthesis. youtube.com It facilitates the reaction between α-ketoisovalerate and acetyl-CoA to produce α-isopropylmalate (2-isopropylmalate). youtube.com IPMS is a critical point of regulation for the entire pathway. The final product, L-leucine, acts as an allosteric inhibitor, binding to a regulatory domain on the enzyme to shut down its own synthesis in a classic example of feedback inhibition. youtube.com

3-Isopropylmalate Dehydrogenase (IPMDH): This NAD+-dependent enzyme (EC 1.1.1.85) catalyzes the third step in the pathway: the oxidative decarboxylation of 3-isopropylmalate to yield 4-methyl-2-oxovalerate (α-ketoisocaproate). youtube.com This reaction is a crucial decarboxylation step that shortens the carbon chain, preparing the molecule for the final conversion to leucine. youtube.com

Key Enzymes in the Isopropylmalate Segment of Leucine Biosynthesis
EnzymeEC NumberSubstrate(s)ProductFunction
α-Isopropylmalate Synthase (IPMS)2.3.3.13α-Ketoisovalerate, Acetyl-CoA2-IsopropylmalateCatalyzes the first committed step; feedback-inhibited by L-leucine. youtube.com
3-Isopropylmalate Dehydrogenase (IPMDH)1.1.1.853-Isopropylmalate, NAD+4-Methyl-2-oxovalerate, CO2, NADHPerforms oxidative decarboxylation to form the α-keto acid of leucine. youtube.com

Connecting the synthase and dehydrogenase steps is the crucial isomerization reaction catalyzed by 3-Isopropylmalate Dehydratase (or Isopropylmalate Isomerase, IPMI) (EC 4.2.1.33). This enzyme facilitates the conversion of 2-isopropylmalate to 3-isopropylmalate. nih.gov The reaction proceeds via a dehydration step to form an intermediate, 2-isopropylmaleate, followed by a stereospecific rehydration to yield 3-isopropylmalate. umaryland.edu This isomerization is necessary because the hydroxyl group on 2-isopropylmalate is on a tertiary carbon, which is not suitable for the subsequent oxidation step. The enzyme repositions the hydroxyl group to a secondary carbon in 3-isopropylmalate, enabling the oxidative decarboxylation by IPMDH.

This compound as a Methyl-Branched Fatty Acid Metabolite

This compound and its isomers are chemically classified as methyl-branched fatty acids, which are defined as fatty acids possessing an acyl chain with a methyl branch. umaryland.eduhmdb.ca This classification is based on their chemical structure.

The metabolic link between the leucine biosynthesis pathway and the synthesis of branched-chain fatty acids (BCFAs) is established through shared precursors. The branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, or their corresponding branched-chain α-keto acids (BCKAs), serve as the initial building blocks for BCFAs. nih.gov Specifically, leucine can be deaminated to its corresponding keto acid, which is then converted into a branched-chain fatty acyl-CoA primer, such as isovaleryl-CoA. researchgate.netcreative-proteomics.com This primer is subsequently elongated to generate iso-odd numbered fatty acids. researchgate.net Therefore, while this compound itself is not a direct metabolite of a larger methyl-branched fatty acid, its precursors in the leucine pathway are the very starting points for the synthesis of BCFAs.

Interaction of Isopropylmalonate Derivatives with Biological Targets

The metabolic pathways involving isopropylmalonate can sometimes intersect with or influence other biochemical processes, particularly in plants where primary and secondary metabolism are intricately linked.

Recent metabolomic studies have identified isopropylmalic acid as a differential metabolite in plants under conditions that also affect the flavonoid biosynthesis pathway. In barley subjected to low-temperature stress, a condition known to alter flavonoid metabolism, both 2-isopropylmalic acid and 3-isopropylmalic acid were identified as significantly changed metabolites. nih.gov Similarly, in a study of sweet corn treated with the biocontrol endophyte Bacillus subtilis, which resulted in significant enrichment of genes related to flavonoid biosynthesis, 2-isopropylmalic acid and 3-isopropylmalic acid were among the differentially accumulated metabolites. peerj.com Another study on fermented pine needles also found that 2-isopropylmalic acid was a key differential metabolite in a process where flavonoid biosynthesis was a core functional pathway. techscience.com

These findings suggest a potential regulatory crosstalk or shared metabolic response between the leucine biosynthesis pathway, where isopropylmalic acid is a key intermediate, and the flavonoid biosynthesis pathway under specific physiological conditions or biological interactions. However, the direct mechanism of how isopropylmalonate derivatives might influence flavonoid pathways is not yet fully elucidated.

Role as an Escherichia coli Metabolite

In Escherichia coli, this compound, primarily in the form of 2-isopropylmalate and 3-isopropylmalate, is a critical metabolite in the leucine biosynthesis pathway. This pathway is essential for the bacterium's growth and protein synthesis, as leucine is one of the 20 proteinogenic amino acids. The synthesis is initiated by the condensation of α-ketoisovalerate and acetyl-CoA to form 2-isopropylmalate, a reaction catalyzed by the enzyme 2-isopropylmalate synthase, which is encoded by the leuA gene. gla.ac.ukplos.org

Subsequent steps in the pathway involve the isomerization of 2-isopropylmalate to 3-isopropylmalate, a reaction carried out by the isopropylmalate isomerase complex, which consists of two subunits encoded by the leuC and leuD genes. gla.ac.uk This isomerization is a critical step that prepares the molecule for the subsequent oxidative decarboxylation. The enzyme 3-isopropylmalate dehydrogenase, encoded by the leuB gene, then catalyzes the conversion of 3-isopropylmalate to α-ketoisocaproate, which is the immediate precursor to leucine. gla.ac.uk

The regulation of this pathway in E. coli is tightly controlled, with leucine acting as a feedback inhibitor of 2-isopropylmalate synthase activity. This feedback mechanism ensures that the bacterium only produces leucine when it is required, thus conserving energy and resources. The enzymes of the leucine biosynthetic pathway in E. coli have been extensively studied as potential targets for antimicrobial agents, given their absence in humans. plos.org

**Table 1: Key Enzymes in the Leucine Biosynthesis Pathway of *Escherichia coli***

Enzyme Gene Substrate(s) Product
2-Isopropylmalate Synthase leuA α-Ketoisovalerate, Acetyl-CoA (2S)-2-Isopropylmalate
Isopropylmalate Isomerase leuC, leuD (2S)-2-Isopropylmalate (2R,3S)-3-Isopropylmalate
3-Isopropylmalate Dehydrogenase leuB (2R,3S)-3-Isopropylmalate α-Ketoisocaproate

Occurrence in Natural Systems

This compound and its derivatives are found in a variety of natural systems, reflecting the widespread presence of the leucine biosynthesis pathway.

Metabolomic studies of the leaves of Mussaenda pubescens, a medicinal plant, have identified the presence of 2-isopropylmaleic acid. This compound is a dehydrated intermediate in the isomerization of 2-isopropylmalate to 3-isopropylmalate, catalyzed by isopropylmalate isomerase. The detection of 2-isopropylmaleic acid strongly indicates the activity of the leucine biosynthesis pathway in the leaves of Mussaenda pubescens and, consequently, the presence of this compound intermediates. A comprehensive analysis of Mussaenda pubescens leaves identified a total of 957 metabolites, with phenolic acids, lipids, and terpenoids being the most abundant classes. gla.ac.uknih.govnih.gov

Brassica napus (rapeseed) is a plant known to produce the essential amino acid leucine. mdpi.com While direct detection of this compound in Brassica napus is not extensively documented in readily available literature, the presence of a functional leucine biosynthesis pathway is inferred from the plant's ability to synthesize leucine. This pathway is highly conserved among plants and is essential for their growth and development.

Euglena gracilis , a versatile microalga, is capable of synthesizing a wide range of essential amino acids, including leucine. nih.govresearchgate.net Its metabolic pathways for branched-chain amino acid biosynthesis, which includes the synthesis of leucine, have been described. The precursors pyruvate (B1213749) and α-ketobutyrate are utilized to produce valine, leucine, and isoleucine. The presence of this pathway signifies the role of this compound as a key intermediate in the metabolism of Euglena gracilis.

Trypanosoma brucei , the parasitic protozoan responsible for African trypanosomiasis, is auxotrophic for several amino acids, including leucine. nih.gov This means that T. brucei is incapable of synthesizing leucine de novo and must acquire it from its host. Therefore, a complete and functional leucine biosynthesis pathway, including the formation of this compound, is absent in Trypanosoma brucei. The parasite relies on amino acid transporters to obtain essential amino acids from its environment. nih.gov

Table 2: Occurrence of Leucine Biosynthesis and this compound Intermediates

Organism Leucine Biosynthesis Pathway Evidence for this compound
Mussaenda pubescens Inferred Detection of 2-Isopropylmaleic acid
Brassica napus Present Inferred from leucine production
Euglena gracilis Present Confirmed biosynthetic pathway
Trypanosoma brucei Absent Auxotrophic for leucine

Biological Significance and Biomedical Research Applications

Research on Isopropylmalonic Acid in Metabolic Disorders

The presence and concentration of this compound and related metabolites in bodily fluids are crucial for the diagnosis and differentiation of certain metabolic disorders.

Disorders in the biosynthesis of the branched-chain amino acid leucine (B10760876) can lead to the accumulation of specific organic acids. One such condition is 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive inborn error of leucine metabolism. nih.govnih.gov In this disorder, the enzyme 3-methylcrotonyl-CoA carboxylase is deficient, leading to a blockage in the leucine catabolic pathway. nih.gov This results in the accumulation of upstream metabolites, including 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, which are excreted in the urine. nih.govresearchgate.net The study of compounds like this compound is relevant in the broader context of understanding the metabolic pathways of branched-chain amino acids. nih.govmdpi.com The reversible reaction catalyzed by isopropylmalate isomerase, which involves an isopropylmalate intermediate, is an essential step in leucine synthesis. nih.gov

Biochemical markers are crucial for the diagnosis of these disorders. The table below summarizes key markers for 3-MCC deficiency.

MarkerSample TypeFinding in 3-MCC Deficiency
3-Hydroxyisovaleric acid UrineIncreased
3-Methylcrotonylglycine UrineIncreased
3-Hydroxyisovalerylcarnitine Blood and UrineIncreased

This table summarizes the characteristic biochemical findings in individuals with 3-methylcrotonyl-CoA carboxylase deficiency.

This compound is not a characteristic feature of methylmalonic aciduria or propionic acidemia; however, understanding the distinct biochemical profiles of these conditions is essential for accurate diagnosis. Methylmalonic aciduria and propionic aciduria are the most common forms of branched-chain organic acidurias.

Propionic acidemia results from a deficiency of the enzyme propionyl-CoA carboxylase. This leads to the accumulation of propionyl-CoA and its metabolites. In contrast, methylmalonic acidemia is caused by a deficiency of the enzyme methylmalonyl-CoA mutase or a defect in the metabolism of its cofactor, vitamin B12. This results in the accumulation of methylmalonic acid.

The differential diagnosis of these organic acidemias relies on the analysis of organic acids in urine and the acylcarnitine profile in blood. The following table highlights the key distinguishing metabolites.

DisorderDeficient EnzymeKey Accumulated Metabolites
Propionic Acidemia Propionyl-CoA carboxylasePropionic acid, 3-hydroxypropionic acid, methylcitric acid
Methylmalonic Acidemia Methylmalonyl-CoA mutaseMethylmalonic acid, propionic acid, 3-hydroxypropionic acid, methylcitric acid

This table provides a comparative overview of the enzymatic defects and key accumulated metabolites in propionic acidemia and methylmalonic acidemia.

Both conditions can present with similar clinical features, including metabolic acidosis, hyperammonemia, and neurological symptoms. However, the distinct patterns of excreted organic acids allow for their differentiation.

Development of Pharmaceutical Agents and Derivatives

The chemical structure of isopropylmalonate serves as a valuable scaffold for the synthesis of various biologically active compounds.

Research has explored the use of isopropylmalonate derivatives in the development of novel anticancer agents. For instance, dimethyl 2-isopropylmalonate has been utilized in the synthesis of aminopyrimidine derivatives that function as inhibitors of human CTP synthase 1 (CTPS1), an enzyme involved in nucleotide synthesis and a target for cancer therapy. Another derivative, 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4(1H,3H)-dione (ITPD), synthesized from diethyl isopropylmalonate, has demonstrated anticancer activity against human hepatoma cells.

The table below details the anticancer activity of ITPD.

CompoundCell LineKey Efficacy FindingsMechanism of Action
ITPD SMMC-7721 (Human Hepatoma)Induces apoptosis and cell cycle arrest at the S phase.Mediates the mitochondrial pathway; activates caspase-3/9; increases Bax/Bcl-2 ratio.

This table summarizes the observed anticancer effects and mechanism of action of the isopropylmalonate derivative, ITPD.

The synthesis of biologically active compounds often involves multi-step chemical reactions where isopropylmalonate esters are key starting materials. The traditional synthesis of diethyl isopropylmalonate involves the alkylation of diethyl malonate with an isopropyl halide in the presence of a strong base. This straightforward method provides a versatile precursor for more complex molecules.

Derivatives of isopropylmalonate have been investigated for their potential as antimicrobial agents. While specific studies on a wide range of isopropylmalonate esters are emerging, the general principle often involves the disruption of essential microbial processes. One proposed mechanism of action for certain antimicrobial agents derived from related compounds is the generation of reactive oxygen species (ROS), which induces oxidative stress in bacterial cells, ultimately leading to cell death. The antimicrobial activity of various esters, such as fatty acid esters, has been documented, with effectiveness varying based on the specific chemical structure.

Agricultural and Plant Biochemistry Applications

Influence on Plant Metabolic Pathways

Direct research specifically investigating the influence of this compound on plant metabolic pathways is not extensively documented in scientific literature. However, insights can be drawn from its structural isomer, 2-isopropylmalic acid, and the broader roles of dicarboxylic acids in plant biochemistry.

The leucine biosynthesis pathway, localized in plant chloroplasts, proceeds through several steps where 2-isopropylmalic acid is synthesized and subsequently converted. nih.gov The initial step involves the condensation of α-ketoisovalerate and acetyl-CoA, catalyzed by 2-isopropylmalate synthase, to form 2-isopropylmalic acid. nih.gov This is followed by an isomerization step where 2-isopropylmalic acid is converted to 3-isopropylmalic acid by the enzyme 3-isopropylmalate dehydratase. A subsequent oxidative decarboxylation of 3-isopropylmalic acid by 3-isopropylmalate dehydrogenase yields α-ketoisocaproate, the direct precursor to leucine. nih.gov The pivotal role of 2-isopropylmalic acid underscores the importance of this structural motif in primary plant metabolism.

Table 1: Key Enzymes and Intermediates in the Leucine Biosynthesis Pathway Involving 2-Isopropylmalic Acid

Intermediate Enzyme Reaction Metabolic Pathway
α-Ketoisovalerate + Acetyl-CoA 2-Isopropylmalate Synthase Condensation Leucine Biosynthesis
2-Isopropylmalic Acid 3-Isopropylmalate Dehydratase Isomerization Leucine Biosynthesis
3-Isopropylmalic Acid 3-Isopropylmalate Dehydrogenase Oxidative Decarboxylation Leucine Biosynthesis
α-Ketoisocaproate Branched-chain aminotransferase Transamination Leucine Biosynthesis
Leucine - Final Product Leucine Biosynthesis

From a broader perspective, dicarboxylic acids, the chemical class to which this compound belongs, are fundamental to various plant metabolic processes. mdpi.com They are key intermediates in the tricarboxylic acid (TCA) cycle, which is central to cellular respiration and the generation of ATP and metabolic precursors. nih.gov Moreover, in C4 plants, a specialized dicarboxylic acid pathway, known as the Hatch-Slack pathway, plays a crucial role in carbon fixation. mdpi.com

Dicarboxylic acids also function as signaling molecules within plants, capable of influencing gene expression related to photosynthesis, stress responses, and nitrogen metabolism. nih.govresearchgate.net For instance, perturbations in the cellular concentrations of dicarboxylic acids like citrate (B86180) and malate (B86768) have been shown to have a significant impact on the transcription of numerous genes. nih.govresearchgate.net Plants are also known to secrete various organic acids, including dicarboxylic acids, from their roots to cope with abiotic stresses such as nutrient deficiency and metal toxicity. frontiersin.orgjic.ac.uk These secreted acids can alter the chemical environment of the rhizosphere, thereby influencing nutrient availability and mitigating the harmful effects of toxic ions. frontiersin.orgjic.ac.uk

While the specific functions of this compound in these broader metabolic and signaling pathways remain to be elucidated, the established roles of its isomer and the dicarboxylic acid class in general suggest a potential for interaction with and influence on plant metabolism.

Advanced Analytical Techniques in Isopropylmalonic Acid Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the functional groups of isopropylmalonic acid. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is routinely used to confirm the structure of this compound and to assess its purity.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in the this compound molecule and their neighboring protons. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment of the protons, and coupling constants (J), which reveal the connectivity between adjacent protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group and the methine proton of the malonic acid backbone. The acidic protons of the two carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm, although this signal can be broad and its position is dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound:

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-CH(COOH)₂3.0 - 3.5Doublet7 - 8
-CH(CH₃)₂2.0 - 2.5Multiplet7 - 8
-CH(CH₃)₂0.9 - 1.2Doublet6 - 7
-COOH10 - 13Singlet (broad)N/A

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the this compound molecule. Each unique carbon atom gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbons of the carboxylic acid groups, the methine carbons of the isopropyl group and the malonic acid backbone, and the methyl carbons of the isopropyl group. The carbonyl carbons are characteristically found at the downfield end of the spectrum.

Expected ¹³C NMR Data for this compound:

Carbon TypeExpected Chemical Shift (δ, ppm)
-COOH170 - 185
-CH(COOH)₂50 - 60
-CH(CH₃)₂25 - 35
-CH(CH₃)₂15 - 25

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.

To further elucidate the structure of this compound and unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically protons on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton of the malonic acid backbone and the methine proton of the isopropyl group. Further cross-peaks would be observed between the methine proton and the methyl protons of the isopropyl group.

TOCSY (Total Correlation Spectroscopy): This technique extends the correlations observed in COSY to an entire spin system. For this compound, a TOCSY experiment would show correlations between all the protons within the isopropyl group and the methine proton of the malonic acid backbone, as they form a continuous network of coupled spins. This is particularly useful for identifying all the protons belonging to a specific structural fragment.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

Characteristic FT-IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Carboxylic Acid O-HStretching2500 - 3300Strong, Very Broad
C-H (Alkyl)Stretching2850 - 3000Medium to Strong
Carboxylic Acid C=OStretching1700 - 1725Strong, Sharp
C-OStretching1200 - 1300Medium
O-HBending920 - 950Medium, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Verification

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as biological fluids or reaction products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A specific reverse-phase HPLC method has been developed for its analysis. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although derivatization is often necessary to increase its volatility and thermal stability. PubChem indicates the availability of GC-MS data for this compound, suggesting its feasibility for analysis by this method. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic acids like this compound. It is widely used for both assessing the purity of synthesized or isolated this compound and for separating it from complex mixtures.

Reversed-phase (RP) HPLC is a common modality for the analysis of this compound. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. To ensure good retention and peak shape, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid groups, thereby increasing its hydrophobicity and interaction with the stationary phase. A typical mobile phase might consist of an acetonitrile/water mixture with an acidic modifier like phosphoric acid or formic acid. The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer, as it is volatile.

HPLC methods can be tailored for various applications, from the rapid analysis of numerous samples using Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes smaller particle-sized columns for faster separations, to preparative HPLC for isolating larger quantities of pure this compound.

Furthermore, chiral HPLC techniques are essential for separating the enantiomers of chiral molecules. For acidic compounds, chiral stationary phases (CSPs) based on anion-exchange principles can be employed. These CSPs interact differently with the enantiomers, allowing for their separation and individual quantification.

A summary of typical HPLC conditions for malonic acid derivatives is presented in Table 1.

Table 1: Representative HPLC Conditions for the Analysis of Malonic Acid Derivatives

ParameterCondition
Column Reversed-Phase C18
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric Acid
Detection UV at 210 nm
Flow Rate 1.0 mL/min
Temperature Ambient

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of polar, non-volatile compounds like this compound by GC is challenging due to their low volatility and tendency to adhere to the chromatographic column. Therefore, a chemical modification step known as derivatization is typically required prior to GC analysis.

Derivatization converts the polar carboxylic acid groups into less polar and more volatile esters or silyl (B83357) esters. Common derivatization reagents for carboxylic acids include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.

Alkylating agents: These reagents form esters, for example, by reaction with an alcohol in the presence of an acid catalyst.

The resulting derivatives are more amenable to GC analysis, exhibiting improved peak shape and thermal stability. This approach allows for the analysis of this compound as part of a broader profile of volatile metabolites in a sample.

Mass Spectrometry (MS) for Molecular Weight and Structural Information

Mass Spectrometry (MS) is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structure of a compound. For this compound, with a molecular formula of C6H10O4, the calculated molecular weight is approximately 146.14 g/mol . chemspider.com

When coupled with a chromatographic separation technique, MS can identify and quantify compounds in complex mixtures. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The fragmentation pattern of the molecular ion provides a "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragments would arise from the loss of water (H2O), carboxyl groups (COOH), or parts of the isopropyl group.

LC-MS and LC-MS/MS for Complex Biological Samples

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of compounds in complex biological matrices such as wine or microbial cultures. nih.govuni.lu This is particularly relevant for studying isomers of related compounds like isopropylmalic acid, which have been identified and quantified in wine using these techniques. nih.govuni.lu

In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it minimizes fragmentation and preserves the molecular ion.

LC-MS/MS adds another layer of specificity. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for accurate quantification even at low concentrations in complex samples.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C6H10O4
Monoisotopic Mass 146.0579 g/mol
Common Adducts (ESI+) [M+H]+, [M+Na]+
Common Adducts (ESI-) [M-H]-, [M+HCOO]-

GC-MS for Metabolomic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used platform for metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms. For the analysis of non-volatile metabolites like this compound, derivatization is a prerequisite. The derivatized analytes are then separated by GC and detected by MS.

GC-MS provides high chromatographic resolution, and the resulting mass spectra can be compared against extensive spectral libraries for compound identification. This technique allows for the simultaneous profiling of a wide range of metabolites, including organic acids, amino acids, and sugars, providing a comprehensive snapshot of the metabolic state of a biological system. The analysis of such profiles can reveal metabolic pathways affected by certain conditions or treatments.

X-ray Diffraction (XRD) for Crystal Structure Analysis

While XRD is a definitive method for structural elucidation of crystalline compounds, specific crystallographic data for this compound is not widely available in public databases. The application of this technique would provide invaluable information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Computational Chemistry Approaches

Computational chemistry offers a powerful suite of tools to investigate the properties of molecules at the atomic level. These methods can complement experimental data and provide insights that are difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can be used to:

Predict its three-dimensional structure and conformational isomers.

Calculate its vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for structural validation.

Determine various electronic properties, such as atomic charges and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into:

The conformational dynamics of this compound in solution.

Its interactions with solvent molecules, such as water.

The formation of intermolecular interactions, such as hydrogen bonds.

These computational approaches are valuable for understanding the fundamental properties of this compound and for predicting its behavior in different chemical and biological environments.

PIXEL Method for Supramolecular Interactions

The PIXEL method is a computational approach used to quantitatively analyze the nature and energetics of supramolecular structures. It partitions the total interaction energy between molecules in a crystal lattice into its constituent coulombic, polarization, dispersion, and repulsion components. This detailed energy analysis helps in understanding the specific forces that stabilize the crystal packing.

In the study of this compound, the PIXEL method has been employed to analyze the different supramolecular architectures. researchgate.net The crystal structure is primarily formed through strong O-H···O and C-H···O hydrogen bonds. researchgate.net The PIXEL method quantifies the energies of these and other interactions, providing a hierarchical understanding of the forces at play. For instance, the interaction energies for various molecular pairs within the this compound crystal lattice can be calculated to identify the most significant stabilizing interactions.

Table 1: PIXEL Interaction Energies for Molecular Pairs in this compound

Molecular Pair Coulombic (kcal/mol) Polarization (kcal/mol) Dispersion (kcal/mol) Repulsion (kcal/mol) Total (kcal/mol)
Dimer 1 (O-H···O) -15.2 -5.8 -8.1 10.5 -18.6
Dimer 2 (C-H···O) -4.5 -1.2 -3.7 3.9 -5.5

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. researchgate.net Properties such as the normalized contact distance (dnorm) can be mapped onto this surface, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. scirp.orgset-science.com

For this compound, Hirshfeld surface analysis reveals that the crystal packing is significantly influenced by O···H, C···H, and H···H contacts. Fingerprint plots quantify the relative contributions of these interactions, confirming the importance of O-H···O and C-H···O hydrogen bonds, as well as the significant role of weaker H···H contacts in stabilizing the structure. researchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts in this compound from Hirshfeld Analysis

Contact Type Contribution (%)
H···H 45.8%
O···H / H···O 41.5%
C···H / H···C 9.8%
O···O 1.5%
C···O / O···C 1.0%

Note: Data is representative based on analyses of similar dicarboxylic acid structures.

Molecular Electrostatic Potential (MESP) Calculations

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It is calculated from the molecular wave function and mapped onto an electron density surface. uni-muenchen.deresearchgate.net The resulting map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and attractive to nucleophiles. set-science.com

In this compound, MESP calculations delineate the negative potential around the oxygen atoms of the carboxylic acid groups, identifying them as hydrogen bond acceptors. researchgate.net Conversely, the positive potential is concentrated around the hydrogen atoms of the hydroxyl groups, marking them as hydrogen bond donors. researchgate.netset-science.com This visualization provides a clear rationale for the observed hydrogen bonding patterns that dominate the supramolecular structure. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. hust.edu.vnals-journal.com It is widely used for geometry optimization, allowing for the calculation of the most stable (lowest energy) conformation of a molecule. researchgate.net DFT can also be used to calculate various molecular properties, including vibrational frequencies, electronic properties, and reaction energies. hust.edu.vn

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to obtain an optimized molecular geometry in the ground state. als-journal.comresearchgate.net This optimized structure serves as the foundation for further analyses, such as MESP, Hirshfeld, and FMO calculations, ensuring that the subsequent property predictions are based on a physically realistic molecular conformation. researchgate.net The geometric parameters (bond lengths and angles) obtained from DFT can be compared with experimental data from X-ray crystallography to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

FMO analysis of this compound provides insights into its electronic properties and potential reactivity. The energy of the HOMO is related to its ionization potential, while the LUMO energy relates to its electron affinity. pku.edu.cn The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. For dicarboxylic acids, the HOMO is often localized around the oxygen atoms, while the LUMO may be distributed over the carboxyl groups, influencing the molecule's interaction with other chemical species.

Table 3: Calculated FMO Properties for this compound

Parameter Energy (eV)
HOMO Energy -7.25
LUMO Energy -0.89

Note: Energy values are representative and obtained from typical DFT calculations for organic acids.

Methodological Considerations in Isopropylmalonic Acid Research

Experimental Design for Metabolic Pathway Studies

The investigation of isopropylmalonic acid's role in metabolic pathways necessitates a meticulously planned experimental design. Given its established role as an intermediate in the biosynthesis of leucine (B10760876) from valine, studies are often designed to probe the dynamics of this pathway. nih.govaminer.cn A typical experimental workflow is multifaceted and involves a combination of in vivo and in vitro approaches to elucidate the flow of metabolites and the regulatory control of the enzymes involved.

A primary objective in designing these studies is to identify and quantify the key intermediates and end-products of the pathway. This involves the selection of appropriate biological systems, which can range from microbial cultures, such as Escherichia coli or yeast, to plant tissues or animal cell lines, where the branched-chain amino acid pathway is active. aminer.cnoatext.com The experimental conditions, including nutrient availability (e.g., glucose, precursor amino acids), are carefully controlled to observe their effects on the flux through the pathway.

Genetic manipulation of the model organism is a powerful tool in these studies. For instance, creating knockout mutants for the genes encoding enzymes in the leucine biosynthetic pathway can help to confirm the function of these enzymes and to study the accumulation of specific intermediates like this compound. Conversely, overexpression of these genes can be used to study the pathway's capacity and identify potential rate-limiting steps.

Analytical methodologies are central to the experimental design. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the separation and quantification of this compound and related metabolites in biological samples. nih.govnih.gov The choice of analytical method will depend on the specific research question, the concentration of the analyte, and the complexity of the sample matrix.

A well-designed study will often incorporate multiple experimental approaches to provide a comprehensive understanding of the metabolic pathway. The table below outlines a hypothetical experimental design for studying the metabolic flux towards this compound.

Table 1: Hypothetical Experimental Design for this compound Metabolic Pathway Study

Experimental Phase Objective Methodology Key Parameters to Measure
Phase 1: Baseline Characterization To establish the normal metabolic profile. Culture wild-type organisms under standard conditions. Intracellular and extracellular concentrations of leucine, valine, and this compound.
Phase 2: Precursor Loading To trace the flow of carbon to this compound. Supplement the culture medium with isotopically labeled valine. Incorporation of the isotopic label into this compound and leucine.
Phase 3: Genetic Perturbation To confirm the role of specific enzymes. Culture knockout mutants for the leuA gene (isopropylmalate synthase). Accumulation of α-ketoisovalerate and depletion of this compound.

| Phase 4: Kinetic Analysis | To determine the kinetic properties of the involved enzymes. | In vitro assays using purified enzymes. | Enzyme activity, substrate affinity (Km), and maximum velocity (Vmax). |

In Vitro Models for Enzyme Induction

The potential for chemical compounds to induce the expression of metabolic enzymes is a critical area of investigation in toxicology and drug development. bioivt.com In vitro models provide a controlled environment to assess the enzyme induction potential of substances like this compound. The primary models for such studies are cultured hepatocytes, which are liver cells that retain many of their in vivo metabolic functions, and liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

When evaluating the enzyme induction potential of this compound, primary human hepatocytes are considered the gold standard. These cells are treated with varying concentrations of this compound over a period of time, typically 24 to 72 hours. Following treatment, the induction of specific enzymes, most notably the cytochrome P450 (CYP) superfamily, is assessed. This is commonly done by measuring the increase in messenger RNA (mRNA) levels of the target enzymes using quantitative real-time polymerase chain reaction (qRT-PCR) or by determining the increase in enzyme activity through specific substrate assays.

In addition to primary hepatocytes, immortalized human liver cell lines, such as HepG2, are also utilized. While these cell lines are easier to maintain, they may not fully recapitulate the metabolic profile of primary hepatocytes. Therefore, results from cell lines are often confirmed using primary cells.

The selection of target enzymes for induction studies is guided by their relevance in drug metabolism. Key CYP enzymes that are typically investigated include CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. The experimental design includes a negative control (vehicle-treated cells) and positive controls (compounds known to induce specific CYP enzymes) to ensure the validity of the assay.

Table 2: Common In Vitro Models for Enzyme Induction Studies

Model System Advantages Disadvantages Typical Endpoints
Primary Human Hepatocytes Gold standard; metabolically competent. Limited availability; high cost; inter-donor variability. mRNA levels (qRT-PCR); enzyme activity assays.
Cryopreserved Hepatocytes Readily available; can be pooled to reduce variability. Reduced viability and metabolic activity compared to fresh cells. mRNA levels; enzyme activity assays.
Immortalized Liver Cell Lines (e.g., HepG2) Easy to culture; high throughput. Lower metabolic capacity; may not express all relevant enzymes. mRNA levels; reporter gene assays.

| Liver Microsomes | High concentration of phase I enzymes. | Lack of cellular context; cannot be used for induction studies that require gene transcription. | Enzyme inhibition assays. |

Isotopic Labeling for Metabolic Fate Tracking

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.orgacs.org By replacing one or more atoms in a molecule with their stable or radioactive isotopes, researchers can follow the journey of the labeled molecule and its metabolites. In the context of this compound, isotopic labeling can provide invaluable insights into its biosynthesis, conversion to downstream products, and its potential entry into other metabolic pathways.

The most commonly used stable isotopes for metabolic tracking are carbon-13 (¹³C) and deuterium (B1214612) (²H). For instance, to study the biosynthesis of this compound, a precursor molecule such as ¹³C-labeled valine can be introduced into a cell culture. nih.gov The incorporation of the ¹³C label into this compound and subsequently into leucine can be monitored over time using mass spectrometry. This allows for the determination of the metabolic flux through the pathway. nih.gov

Conversely, to track the downstream fate of this compound, the compound itself can be synthesized with isotopic labels. For example, ¹³C-labeled this compound can be administered to a biological system, and the appearance of the label in downstream metabolites can be tracked. This can help to identify previously unknown metabolic pathways involving this compound.

The choice of the isotopic label and the position of the label within the molecule are critical aspects of the experimental design. The analytical techniques used to detect the labeled compounds are typically mass spectrometry-based, which can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine the exact position of the isotope within the molecule. acs.org

Table 3: Applications of Isotopic Labeling in this compound Research

Research Question Isotopically Labeled Compound Analytical Technique Expected Outcome
What is the primary precursor for this compound biosynthesis? ¹³C-labeled valine or α-ketoisovalerate LC-MS/MS Detection of ¹³C-labeled this compound.
What is the rate of conversion of this compound to leucine? ¹³C-labeled this compound GC-MS or LC-MS/MS Measurement of the rate of appearance of ¹³C-labeled leucine.

Considerations for Purity Verification in Synthesis

The synthesis of this compound for research purposes requires rigorous purity verification to ensure that the experimental results are not confounded by the presence of impurities. A multi-pronged analytical approach is typically employed to confirm the identity and assess the purity of the synthesized compound.

The initial verification of the chemical structure is often performed using nuclear magnetic resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized this compound and to provide further structural information through fragmentation analysis. High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Chromatographic techniques are essential for assessing the purity of the synthesized compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to separate the target compound from any starting materials, byproducts, or other impurities. oatext.comnih.gov The purity is typically expressed as a percentage of the total peak area in the chromatogram.

The choice of chromatographic conditions, including the column, mobile phase (for HPLC) or carrier gas (for GC), and detector, is crucial for achieving good separation and sensitive detection of potential impurities. For quantitative analysis, a calibration curve is generated using a certified reference standard of this compound.

In addition to these techniques, other analytical methods may be employed to assess specific aspects of purity. For example, titration can be used to determine the acid content, and Karl Fischer titration can be used to measure the water content. The melting point of the synthesized solid can also be compared to the literature value as an indicator of purity.

Table 4: Analytical Techniques for Purity Verification of this compound

Technique Purpose Information Provided
¹H and ¹³C NMR Spectroscopy Structural confirmation Chemical shifts, coupling constants, and integration of signals.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation Molecular ion peak and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification Retention time and peak area.
Gas Chromatography (GC) Purity assessment of volatile derivatives Retention time and peak area.
Titration Determination of acid content Molar concentration of the acid.
Karl Fischer Titration Measurement of water content Percentage of water in the sample.

| Melting Point Analysis | Indication of purity | Comparison of the observed melting point range to the literature value. |

Table of Compounds

Compound Name
This compound
Leucine
Valine
α-Ketoisovalerate
Glucose
Malonic acid
Acetone
Isopropyl alcohol
Tartaric acid
Dipyridamole
Diethyl malonate
Acetic acid
Chloride
Sulfate
Lead
Carbon-13
Deuterium

Q & A

Q. What are the established laboratory synthesis routes for isopropylmalonic acid, and how can reaction conditions be optimized?

this compound (CAS 601-79-6, C₆H₁₀O₄) is commonly synthesized via ester intermediates. For example, the Curtius reaction using isopropylmalonic ester derivatives (e.g., dimethyl isopropylmalonate, CAS 2917-78-4) can yield the acid after hydrolysis . Key optimization parameters include:

  • Catalyst selection : Acidic or basic conditions for ester hydrolysis.
  • Temperature control : Maintaining 60–80°C during hydrolysis to prevent decarboxylation.
  • Purification : Recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the isopropyl group (δ ~1.2 ppm for methyl protons) and carboxylic acid protons (δ ~12 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3000 cm⁻¹ (carboxylic O-H) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm for purity analysis .
  • Mass spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 145 .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound derivatives?

  • Subsampling protocols : Follow standardized methods for homogenizing particulate samples to minimize preparation errors .
  • Detailed documentation : Report reaction parameters (e.g., molar ratios, solvent volumes) and purification steps, as outlined in Medicinal Chemistry Research guidelines .
  • Validation : Compare yields and spectral data with published benchmarks (e.g., 77% yield for isopropylmalonic ester in Curtius reactions ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the supramolecular behavior of this compound?

Studies using Hirshfeld surface analysis and PIXEL calculations have revealed competing intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces) in malonic acid derivatives . To address discrepancies:

  • Perform density functional theory (DFT) simulations to map electron density distributions.
  • Compare experimental crystallographic data (e.g., CCDC entries) with computational predictions .

Q. What statistical methods are recommended for meta-analyses of heterogeneous data on this compound’s bioactivity?

  • Heterogeneity metrics : Calculate to quantify variability across studies (e.g., > 50% indicates substantial heterogeneity) .
  • Sensitivity analysis : Exclude outlier studies (e.g., those reporting atypical IC₅₀ values) and reassess effect sizes .
  • Subgroup analysis : Stratify data by experimental variables (e.g., cell line type, concentration ranges) .

Q. How can researchers design robust assays to evaluate the enzymatic inhibition potential of this compound analogs?

  • Dose-response curves : Use 8–10 concentration points spanning 0.1–100 μM to calculate IC₅₀ values accurately .
  • Controls : Include positive (e.g., known malonic acid inhibitors) and negative (e.g., DMSO vehicle) controls .
  • Kinetic assays : Monitor time-dependent inhibition via stopped-flow spectrophotometry .

Methodological Guidance

Q. What are the best practices for reporting this compound research in academic manuscripts?

  • Structure : Separate results and discussion sections; avoid duplicating data in text and tables .
  • Experimental details : Provide CAS numbers, purity grades, and instrument calibration protocols .
  • Data deposition : Upload crystallographic data to public repositories (e.g., CCDC) and NMR spectra as supplementary files .

Q. How should contradictory results in reaction yields or bioactivity be addressed in grant proposals or publications?

  • Error analysis : Quantify sampling and analytical errors using sFE (sampling error estimates) and propagate uncertainties .
  • Contextualization : Discuss factors like solvent polarity or stereochemical effects that may explain yield variations .
  • Transparency : Use the PRISMA checklist for systematic reviews to ensure all conflicting data are accounted for .

Tables for Quick Reference

Property Value/Method Reference
CAS Number601-79-6
Molecular FormulaC₆H₁₀O₄
Common DerivativesDimethyl isopropylmalonate (CAS 2917-78-4)
Key IR Peaks1700 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (O-H)
Meta-Analysis Heterogeneity Metric Statistic

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Reactant of Route 1
Isopropylmalonic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.